Technical Monograph: Ethyl 2-(quinolin-4-yl)acetate
Technical Monograph: Ethyl 2-(quinolin-4-yl)acetate
Core Intermediate in Quinoline-Based Pharmacophores
Executive Summary
Ethyl 2-(quinolin-4-yl)acetate (CAS: 4789-81-5) serves as a critical synthetic scaffold in medicinal chemistry, functioning as the "benzylic" electrophile or nucleophile depending on reaction conditions. Its structural importance is anchored in its role as the direct precursor backbone for Montelukast (Singulair) and related Leukotriene Receptor Antagonists (LTRAs).
This guide dissects the compound's synthesis, reactivity profile, and application in drug development. We distinguish between the non-substituted parent compound (CAS 4789-81-5) and its industrially dominant derivative, Ethyl 2-(7-chloroquinolin-4-yl)acetate (CAS 14256-94-6), providing protocols adaptable to both.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The 4-position of the quinoline ring imparts unique acidity to the
| Property | Data |
| IUPAC Name | Ethyl 2-(quinolin-4-yl)acetate |
| Common Name | Ethyl 4-quinolylacetate |
| CAS Number | 4789-81-5 (Parent); 14256-94-6 (7-Chloro derivative) |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Appearance | Pale yellow to brown crystalline solid or oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| Key Reactivity | C-H Acidity ( |
Synthetic Architectures
The synthesis of Ethyl 2-(quinolin-4-yl)acetate is rarely performed via direct esterification of the acid due to the cost of starting materials. Instead, it is constructed via ring closure or homologation of smaller quinoline blocks.
Primary Route: The Malonate Displacement (Industrial Standard)
This method is preferred for scalability and is the standard route for the Montelukast intermediate. It utilizes the high reactivity of 4-chloroquinolines toward nucleophilic attack.
Mechanism:
Figure 1: The Gould-Jacobs to Malonate Displacement pathway. This modular approach allows for substitution on the benzene ring (e.g., Cl, F) by selecting the starting aniline.
Secondary Route: Lithiation of Lepidine (Lab Scale)
For rapid access to the non-substituted ester on a gram scale, the functionalization of Lepidine (4-methylquinoline) is efficient but requires cryogenic conditions.
-
Deprotonation: Lepidine + LDA (Lithium Diisopropylamide)
Lithiated Lepidine (at -78°C). -
Trapping: Addition of Diethyl Carbonate or Ethyl Chloroformate.
-
Quench: Formation of the ester.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(7-chloroquinolin-4-yl)acetate (The "Montelukast" Intermediate). Note: This protocol is chemically identical for the non-chlorinated parent, simply omit the chlorine on the starting aniline.
Phase 1: Preparation of the Nucleophile (Enolate)
-
Setup: Flame-dried 3-neck round bottom flask (500 mL) under Nitrogen atmosphere.
-
Reagents: Charge Sodium Hydride (60% dispersion, 1.2 eq) . Wash with dry hexane to remove mineral oil if downstream purity is critical. Suspend in dry DMF (Dimethylformamide) .
-
Addition: Dropwise add Diethyl Malonate (1.5 eq) at 0°C. Evolution of
gas will be vigorous. -
Maturation: Stir at room temperature for 30 mins until the solution is clear (formation of Sodium Diethyl Malonate).
Phase 2: Coupling
-
Substrate: Add 4,7-Dichloroquinoline (1.0 eq) (or 4-Chloroquinoline for parent) to the enolate solution.
-
Reaction: Heat to 100°C for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3) will show consumption of the starting quinoline (
) and appearance of the polar malonate adduct ( ). -
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[1] Dry organics over and concentrate. Crucial: Do not purify extensively here; the crude malonate is stable enough for the next step.
Phase 3: Decarboxylation (Krapcho Conditions)
-
Solvent System: Dissolve the crude malonate adduct in DMSO containing NaCl (2.0 eq) and Water (2.0 eq) .
-
Thermolysis: Heat to 140–160°C for 3–5 hours. The chloride ion facilitates the decarboxylation of the ester group.
-
Purification: Dilute with water, extract with EtOAc. The product is purified via silica gel chromatography (Gradient: 0
30% EtOAc in Hexanes). -
Yield: Expect 65–75% over two steps.
Application in Drug Discovery: The Montelukast Pathway
The strategic value of Ethyl 2-(quinolin-4-yl)acetate lies in its ability to couple with chiral mercapto-alcohols.
Mechanism of Action (Montelukast): The quinoline tail anchors the drug into the hydrophobic pocket of the CysLT1 receptor , blocking the action of Leukotriene D4 (LTD4), a potent bronchoconstrictor.
Figure 2: The conversion of the acetate ester to the tertiary alcohol is the defining step in creating the Montelukast "tail."
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesized intermediate, verify against these spectral markers:
-
1H NMR (400 MHz,
):- 8.8–7.5 ppm: Quinoline aromatic protons (pattern depends on substitution).
-
4.20 ppm (q, 2H): Ethyl quartet (
). -
4.05 ppm (s, 2H): Diagnostic Singlet . The
-methylene protons at position 2 connecting the ring to the ester. Disappearance of this singlet indicates successful alkylation in downstream steps. - 1.25 ppm (t, 3H): Ethyl triplet.
-
Mass Spectrometry (ESI+):
-
Parent:
(for non-substituted). -
7-Chloro:
(Characteristic 3:1 isotope pattern).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The
-methylene position is prone to slow oxidation or hydrolysis if exposed to moist air for prolonged periods. -
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the
chlorination or NaH steps.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20970, Ethyl 2-(quinolin-4-yl)acetate. Retrieved from [Link]
- Musser, J. H., et al. (1990). Synthesis and Leukotriene D4 Antagonist Activity of Quinolines. Journal of Medicinal Chemistry.
-
Bhuiyan, M., et al. (2020).[2] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. PMC. Retrieved from [Link]
